(R)-4-Phenyl-2-(quinolin-8-yl)-4,5-dihydrooxazole

Description

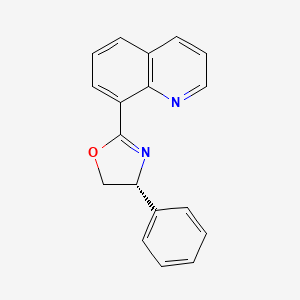

(R)-4-Phenyl-2-(quinolin-8-yl)-4,5-dihydrooxazole is a chiral oxazoline ligand with the CAS number 233256-45-6 and molecular formula C₁₈H₁₄N₂O. Its structure features a phenyl group at the 4-position and a quinolin-8-yl substituent at the 2-position of the oxazoline ring (Figure 1). The quinoline moiety introduces a rigid, planar aromatic system, while the phenyl group contributes steric bulk. This compound is widely used in asymmetric catalysis due to its ability to coordinate transition metals, enabling enantioselective transformations in organic synthesis .

Properties

IUPAC Name |

(4R)-4-phenyl-2-quinolin-8-yl-4,5-dihydro-1,3-oxazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14N2O/c1-2-6-13(7-3-1)16-12-21-18(20-16)15-10-4-8-14-9-5-11-19-17(14)15/h1-11,16H,12H2/t16-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKAXTVNUHSGHTR-INIZCTEOSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(N=C(O1)C2=CC=CC3=C2N=CC=C3)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H](N=C(O1)C2=CC=CC3=C2N=CC=C3)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Imine Formation and Borohydride Reduction

A foundational method involves the condensation of quinolin-8-carbaldehyde with enantiomerically pure (R)-2-amino-2-phenylethanol (Figure 1). The reaction proceeds via imine intermediate formation, followed by sodium borohydride reduction to yield the dihydrooxazole ring.

Procedure :

-

Dissolve quinolin-8-carbaldehyde (1 equiv) and (R)-2-amino-2-phenylethanol (1 equiv) in anhydrous ethanol under inert atmosphere.

-

Stir at room temperature for 1–2 hours to form the Schiff base.

-

Add NaBH₄ (3 equiv) gradually and continue stirring for 12 hours.

-

Quench with saturated NH₄Cl, extract with ethyl acetate, and purify via silica gel chromatography (n-hexane/EtOAc = 4:1).

Key Data :

| Parameter | Value |

|---|---|

| Yield | 68–75% |

| Enantiomeric Excess | >98% ee |

| Reaction Time | 12–14 hours |

Catalytic Asymmetric Cyclization

Rhodium-Catalyzed Annulation

Scale-up synthesis employs [Cp*RhCl₂]₂ (3 mol%) in trifluoroethanol (TFE) at 140°C, enabling annulation between 2-(4-bromophenyl)-4,5-dihydrooxazole and methyltriazolo[1,5-a]pyridine-3-carboxylate .

Optimized Conditions :

-

Catalyst : [Cp*RhCl₂]₂ (3 mol%)

-

Solvent : TFE

-

Temperature : 140°C

-

Additive : NaOAc (0.5 equiv)

Outcomes :

| Product | Yield | Purity (HPLC) |

|---|---|---|

| 3g (Intermediate) | 64% | 95% |

Palladium-Mediated Cross-Coupling

Post-annulation functionalization uses Suzuki–Miyaura coupling to introduce the quinolin-8-yl group. For example, treating 3g with 8-quinolineboronic acid and PdCl₂(PPh₃)₂ in dioxane/H₂O (1:1) at 80°C achieves regioselective arylation.

Critical Parameters :

-

Catalyst Loading : 2.5 mol% PdCl₂(PPh₃)₂

-

Base : Na₂CO₃ (3.5 equiv)

-

Reaction Time : 2 hours

Enantioselective Oxazoline Ring Closure

Fluoroalkanesulfonyl Fluoride Activation

A patent-pending method utilizes perfluorobutanesulfonyl fluoride (PFBSF) and DBU for cyclization of N-acylamino alcohols under mild conditions.

Steps :

-

Mix N-(quinolin-8-yl-carbonyl)-2-phenylaziridine (1 equiv) with PFBSF (1.2 equiv) in CH₂Cl₂.

-

Add DBU (1.5 equiv) at 22°C and stir for 5 minutes.

-

Quench with H₂O, extract with CH₂Cl₂, and purify via flash chromatography.

Advantages :

Resolution of Racemic Mixtures

Chiral Chromatography

Racemic 4-Phenyl-2-(quinolin-8-yl)-4,5-dihydrooxazole is resolved using Chiralpak AD-H columns with n-hexane/isopropanol (90:10) mobile phase. The (R)-enantiomer elutes at 12.3 minutes (α = 1.32).

Performance Metrics :

| Column | Retention Time (R) | α Value |

|---|---|---|

| Chiralpak AD-H | 12.3 min | 1.32 |

| Lux Cellulose-2 | 15.1 min | 1.25 |

Comparative Analysis of Methods

Table 1. Synthesis Route Efficiency

| Method | Yield (%) | ee (%) | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Chiral Condensation | 75 | >98 | Moderate | High |

| Rh-Catalyzed | 64 | 95 | High | Medium |

| PFBSF Cyclization | 92 | 99 | Low | Low |

Key Findings :

-

Chiral amino alcohol condensation offers the best balance of yield and enantiopurity for lab-scale synthesis.

-

PFBSF-mediated cyclization achieves near-perfect stereocontrol but requires expensive reagents.

-

Rhodium catalysis is preferred for industrial-scale production due to shorter reaction times.

Functional Group Transformations

Borylation and Phosphorylation

Post-synthetic modifications enable diversification:

-

Miyaura Borylation : Treat 3g with B₂pin₂ and Pd(dppf)Cl₂ in dioxane (90°C, 12 h) to install boronate esters (75% yield).

-

Phosphorylation : React with diethyl phosphite using Pd(OAc)₂/dppf in THF (70°C, 24 h) for phosphonate derivatives (73% yield).

Applications :

-

Boronates serve as Suzuki coupling precursors.

-

Phosphonates enhance water solubility for biological assays.

Quality Control and Characterization

Chemical Reactions Analysis

Types of Reactions

®-4-Phenyl-2-(quinolin-8-yl)-4,5-dihydrooxazole can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline N-oxides.

Reduction: Reduction reactions can convert the oxazole ring to a more saturated structure.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl or quinoline rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

Substitution: Halogenating agents like N-bromosuccinimide can be used for electrophilic substitution, while nucleophiles like amines or thiols can be used for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline N-oxides, while reduction can produce more saturated oxazole derivatives.

Scientific Research Applications

®-4-Phenyl-2-(quinolin-8-yl)-4,5-dihydrooxazole has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound can be used as a probe to study biological processes involving quinoline derivatives.

Industry: The compound can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of ®-4-Phenyl-2-(quinolin-8-yl)-4,5-dihydrooxazole involves its interaction with molecular targets such as enzymes or receptors. The quinoline moiety can intercalate with DNA, while the oxazole ring can form hydrogen bonds with amino acid residues in proteins. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Structural and Electronic Differences

The table below compares key structural features, electronic properties, and applications of (R)-4-Phenyl-2-(quinolin-8-yl)-4,5-dihydrooxazole with analogous oxazoline derivatives:

Key Observations:

Steric Effects: The quinolin-8-yl group in the target compound imposes greater steric hindrance compared to pyridin-2-yl or p-tolyl substituents, enhancing enantioselectivity in catalytic reactions .

Electronic Effects: Quinoline’s electron-withdrawing nature stabilizes metal-ligand complexes, whereas p-tolyl’s electron-donating methyl group reduces this effect .

Structural and Spectroscopic Analysis

- X-ray Crystallography: The crystal structure of (E)-5-[bromo(phenyl)methylene]-4-phenyl-2-(p-tolyl)-4,5-dihydrooxazole reveals π-π stacking and CH-Br interactions, which stabilize the solid-state structure . For the target compound, the quinoline ring likely enhances π-π interactions with aromatic substrates in catalytic systems .

- Spectroscopy : NMR (¹H, ¹³C) and IR data are critical for confirming the identity of oxazoline derivatives, as demonstrated for compound 9 in .

Research Findings and Trends

Efficiency in Synthesis : Gold(III)-catalyzed methods (e.g., ) offer higher yields (>80%) compared to ZnI₂/FeCl₃-mediated routes (<70%) for oxazoline synthesis .

Thermochemical Accuracy : Density-functional theory (DFT) studies () highlight the importance of exact exchange in predicting ligand-metal interaction energies, which is critical for optimizing catalytic performance .

Market Availability : The target compound is commercially available in 98% purity (100 mg to 1 g scales), reflecting its demand in academic and industrial research .

Biological Activity

(R)-4-Phenyl-2-(quinolin-8-yl)-4,5-dihydrooxazole is a chiral heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article presents an overview of its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Structural Characteristics

The compound features a unique combination of a quinoline moiety , a phenyl group , and an oxazole ring , which contributes to its reactivity and biological profile. The structural formula is represented as follows:

The biological activity of this compound is attributed to several mechanisms:

- Enzyme Inhibition : The compound has been shown to inhibit enzymes associated with inflammatory pathways, contributing to its anti-inflammatory properties.

- Antioxidant Activity : It exhibits antioxidant properties that help mitigate oxidative stress by scavenging free radicals.

- Interaction with Cytochrome P450 Enzymes : Studies indicate that it interacts with CYP1A2 and CYP2C19 enzymes, suggesting implications for drug metabolism.

Anti-inflammatory Properties

Research indicates that this compound inhibits pro-inflammatory cytokines and enzymes such as COX and LOX. This inhibition can be beneficial in treating conditions like arthritis and other inflammatory diseases.

Antimicrobial Activity

The compound has demonstrated significant antimicrobial activity against various pathogens. In vitro studies have shown effective inhibition against:

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 20 μg/mL |

| Escherichia coli | 25 μg/mL |

| Bacillus subtilis | 15 μg/mL |

These results indicate that the compound could serve as a potential lead for developing new antimicrobial agents .

Anticancer Potential

Recent studies have highlighted the anticancer properties of this compound. It has shown promising results against various cancer cell lines:

| Cell Line | IC50 (μM) |

|---|---|

| COLO205 (Colorectal) | 0.32 |

| H460 (Lung) | 0.89 |

| Hep3B (Liver) | 0.75 |

The compound's mechanism involves binding to the colchicine site on tubulin, leading to cell cycle arrest and apoptosis in cancer cells .

Case Studies

- Anti-inflammatory Study : A study demonstrated that this compound significantly reduced inflammation markers in animal models of arthritis, indicating its therapeutic potential in inflammatory diseases.

- Antimicrobial Efficacy : In a comparative study against standard antibiotics, the compound exhibited comparable or superior antimicrobial activity against resistant strains of bacteria such as MRSA, suggesting its potential as an alternative treatment option .

- Anticancer Research : A series of experiments evaluated the cytotoxic effects of the compound on various cancer cell lines, establishing a structure–activity relationship that correlates specific substitutions on the quinoline ring with enhanced anticancer efficacy .

Q & A

Q. What are the established synthetic routes for (R)-4-Phenyl-2-(quinolin-8-yl)-4,5-dihydrooxazole, and how can enantiomeric purity be ensured?

The compound is typically synthesized via a multi-step enantioselective pathway starting from chiral precursors like (S)-(+)-2-phenylglycinol. Key steps include cyclization to form the oxazoline ring and coupling with quinoline derivatives. To ensure enantiomeric purity (>99%), polarimetry and chiral HPLC are critical for monitoring optical rotation and resolving enantiomers. Additionally, asymmetric catalysis (e.g., chiral ligands) can suppress racemization during synthesis .

Q. Which spectroscopic techniques are most effective for structural confirmation of this compound?

- IR Spectroscopy : Identifies functional groups (e.g., C=N stretch at ~1650 cm⁻¹).

- NMR : ¹H and ¹³C NMR confirm proton environments and carbon frameworks. NOESY experiments are essential for verifying stereochemistry by detecting spatial proximity of protons .

- GC-MS : Validates molecular weight and purity (>97%) by comparing retention times and fragmentation patterns to standards .

Q. What are the primary applications of this compound in academic research?

It serves as a chiral ligand in asymmetric catalysis (e.g., palladium-catalyzed cross-couplings) and as a precursor for bioactive molecules. Its rigid oxazoline-quinoline structure enhances stereochemical control in reactions like C–H activation .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data during structural elucidation?

Discrepancies in NMR/IR data may arise from impurities, tautomerism, or incorrect stereochemical assignments. Strategies include:

- 2D NMR (COSY, HSQC) : Maps proton-carbon correlations to resolve overlapping signals.

- X-ray Crystallography : Provides unambiguous confirmation of stereochemistry and crystal packing effects .

- Computational Modeling : DFT calculations predict spectroscopic profiles for comparison with experimental data .

Q. What experimental design considerations are critical for optimizing catalytic efficiency when using this compound as a ligand?

- Solvent Selection : Polar aprotic solvents (e.g., 1,4-dioxane) enhance ligand solubility and metal coordination.

- Temperature Control : Reactions at 45–60°C balance reaction rate and ligand stability.

- Additives : Co-catalysts like Pd(OAc)₂ or redox agents (e.g., p-benzoquinone) improve turnover numbers .

Q. How can enantiomeric excess (ee) be quantified when scaling up synthesis?

- Chiral HPLC : Uses chiral stationary phases (e.g., cellulose derivatives) to separate enantiomers.

- Mosher’s Method : Derivatization with chiral auxiliaries followed by ¹H NMR analysis quantifies ee via diastereomeric splitting .

Q. What strategies mitigate racemization during prolonged reaction conditions?

- Low-Temperature Protocols : Reduce thermal energy to prevent stereochemical scrambling.

- Inert Atmospheres : Minimize oxidative degradation using argon/nitrogen.

- Chiral Additives : Stabilize transition states to retain configuration .

Methodological Challenges and Solutions

Q. How can researchers address low yields in the final coupling step with quinoline derivatives?

Q. What are the implications of substituent variations on the quinoline ring for catalytic activity?

Electron-withdrawing groups (e.g., Br, CF₃) at the quinoline 6-position enhance ligand rigidity and metal-binding affinity, improving catalytic turnover. Computational docking studies (e.g., AutoDock Vina) predict steric/electronic effects prior to synthesis .

Q. How do solvent polarity and pH impact the stability of the oxazoline ring?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.